(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate
Overview
Description
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Developments in Synthesis
The synthesis of clopidogrel, a drug with a core structure somewhat analogous to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," showcases advancements in synthetic methodologies for pharmaceuticals. Although the focus here is on the S-enantiomer for its antithrombotic activity, the comprehensive review of synthetic methods is indicative of the broader interest and challenges in synthesizing chirally pure compounds for medical applications (Saeed et al., 2017).
Environmental Science and Biodegradation
Research into methanogenic pathways and the impact of chlorophenols on the environment reflects the environmental science applications of compounds related to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate." These studies highlight the importance of understanding how such compounds and their derivatives behave in natural settings and their potential impacts or applications in bioremediation efforts (Conrad, 2005).
Analytical Chemistry
The ninhydrin reaction, used for the analysis of amino acids, peptides, and proteins, underscores the utility of chemical reactions in analytical chemistry, including the analysis of compounds with functionalities similar to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate." Such methodologies are crucial for the qualitative and quantitative analysis of compounds in agricultural, biomedical, and environmental samples (Friedman, 2004).
Neurochemistry
Studies on brain serotonergic systems using labeled alpha-methyl-L-tryptophan highlight the neurochemical research applications, illustrating how analogs and derivatives of amino acids, similar to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," can be employed to understand neurotransmitter synthesis and function in the brain (Diksic & Young, 2001).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427718 | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate | |
CAS RN |
43189-43-1 | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43189-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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